molecular formula C16H11NO3S B2837433 (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-29-1

(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2837433
CAS RN: 1396890-29-1
M. Wt: 297.33
InChI Key: KDKDSVSQLMEULR-FNORWQNLSA-N
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Description

(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenyl-thiophene derivatives and has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide exhibits significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities, making it a potential candidate for drug discovery and development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to further investigate the compound's mechanism of action, particularly its effects on oxidative stress and inflammation. Another direction is to explore the compound's potential as an antimicrobial agent and to investigate its efficacy against different types of bacteria. Additionally, there is a need to evaluate the compound's toxicity and to develop more efficient synthesis methods to improve its yield and purity. Finally, further studies are needed to evaluate the compound's potential as a therapeutic agent for various diseases, particularly cancer.
In conclusion, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a promising compound that exhibits significant biological activities, making it a potential candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyacetophenone, thiophene-2-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, Claisen condensation, and amidation, resulting in the formation of the desired product.

Scientific Research Applications

(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer activities. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-N-(2-oxochromen-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-15(7-5-13-2-1-9-21-13)17-12-4-6-14-11(10-12)3-8-16(19)20-14/h1-10H,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKDSVSQLMEULR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide

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